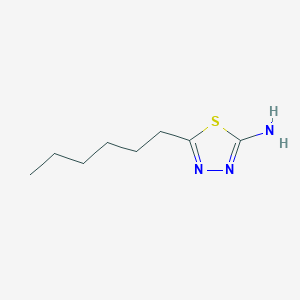

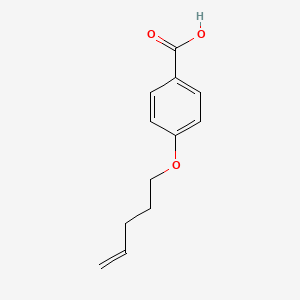

4-Pent-4-enoxybenzoic acid

Overview

Description

4-Pent-4-enoxybenzoic acid is a chemical compound that is part of the n-alkoxybenzoic acid homologous series. It is related to compounds that exhibit liquid crystalline behavior and can form various mesophases such as nematic and smectic phases. The compound's structure includes a pentenyl group attached to a benzoic acid moiety via an ether linkage, which contributes to its liquid crystalline properties .

Synthesis Analysis

The synthesis of this compound-related compounds often involves catalytic processes. For instance, the liquid crystalline dimer of 4-(4-pentenyloxy)benzoic acid was synthesized using potassium carbonate supported on alumina as a catalyst . This method is indicative of the types of catalytic reactions that might be employed in the synthesis of this compound itself.

Molecular Structure Analysis

The molecular structure of this compound is expected to be similar to that of its homologs, such as 4-octyloxybenzoic acid, which crystallizes in the triclinic space group with specific lattice parameters . The presence of the pentenyl group is likely to influence the molecular packing and the mesophase behavior of the compound.

Chemical Reactions Analysis

This compound and its derivatives can participate in hydrogen bonding, which is crucial for the formation of liquid crystallinity. In mixtures with bipyridines, hydrogen bonding between the acid and bipyridine components leads to the formation of heterocomplexes, which coexist with acid monomers, dimers, and oligomers . These interactions are essential for the stabilization of the layered structures in the smectic phase.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are characterized by their ability to form mesophases. The acid dimer complex of a related compound exhibited three mesophases with distinct textures observable under polarized light microscopy . The dielectric properties of these compounds are also of interest, as they can exhibit changes in dielectric anisotropy, which is influenced by the concentration of additives in the system . The thermal behavior of related thermotropic polyesters indicates that the number of CH2 groups in the spacer and the presence of ether oxygen can shift transition temperatures .

Scientific Research Applications

Liquid Crystal Behavior : Martinez-Felipe et al. (2015) explored the phase behavior of mixtures containing 4-octyloxybenzoic acid (OOBA), a compound closely related to 4-Pent-4-enoxybenzoic acid, revealing liquid crystalline properties. They demonstrated the formation of enantiotropic smectic A phase and attributed liquid crystallinity to hydrogen-bonded complexes involving OOBA (Martinez-Felipe & Imrie, 2015).

Material Synthesis : Shi et al. (2020) used 4-aminobenzoic acid, a derivative of benzoic acid like this compound, in the synthesis of graphene oxide-based nanocomposites for electrochemical sensors. This highlights the potential of such compounds in material science and sensor technology (Shi et al., 2020).

Biotechnology Applications : Wang et al. (2018) discussed the use of 4-Hydroxybenzoic acid, structurally similar to this compound, as a platform for producing high-value bioproducts. They emphasized its applications in food, cosmetics, pharmacy, and more, highlighting the biotechnological potential of related compounds (Wang et al., 2018).

Renewable Resource-Based Epoxy Resins : Research by Fourcade et al. (2013) on epoxy resins derived from 4-hydroxybenzoic acid indicates the potential of this compound in developing sustainable materials. Their work suggests the feasibility of using such compounds in creating environmentally friendly alternatives to traditional resins (Fourcade et al., 2013).

Rheological Studies : Ilyin and Konstantinov (2015) investigated the rheological properties of alkyloxybenzoic acids, which are structurally related to this compound. Their research offers insights into the physical properties of such compounds, which can be crucial for industrial applications (Ilyin & Konstantinov, 2015).

Safety and Hazards

properties

IUPAC Name |

4-pent-4-enoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-2-3-4-9-15-11-7-5-10(6-8-11)12(13)14/h2,5-8H,1,3-4,9H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQKUZDJSZVTFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366064 | |

| Record name | para-(pent-4-enoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14142-82-6 | |

| Record name | para-(pent-4-enoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Benzhydryl-1-piperazinyl)sulfonyl]aniline](/img/structure/B1332742.png)

![2-[(2-ethoxy-2-oxoethoxy)imino]-2-(1H-pyrazol-3-yl)acetic acid](/img/structure/B1332749.png)

![Ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate](/img/structure/B1332754.png)

![N-[3-(2,1,3-benzothiadiazol-5-ylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B1332775.png)